molecular formula C12H11FN2O2 B174015 Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-73-0

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B174015
CAS No.: 138907-73-0
M. Wt: 234.23 g/mol
InChI Key: MEUROLLIWZOVNK-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-73-0) is a pyrazole-based compound characterized by a 4-fluorophenyl substituent at the pyrazole ring’s N1 position and an ethyl carboxylate group at the C4 position. This structure is pivotal in medicinal chemistry due to its versatility as a scaffold for developing biologically active derivatives. The compound is synthesized via diazotization and cyclization reactions starting from ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and isopentyl nitrite in tetrahydrofuran (THF) and methanol . Its synthetic accessibility and structural modularity make it a key intermediate for derivatives targeting diverse biological pathways.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUROLLIWZOVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566687
Record name Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-73-0
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138907-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C12H11FN2O2C_{12}H_{11}FN_2O_2. The synthesis typically involves the reaction of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate with isopentyl nitrite under reflux conditions, yielding the desired compound with a yield of approximately 74% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. In vitro tests against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Listeria monocytogenes have demonstrated notable antibacterial activities. The compound exhibited minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent against bacterial infections .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has shown promise in reducing inflammation in animal models. Studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death. For instance, it has been shown to inhibit the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cells, suggesting its role as a potential chemotherapeutic agent .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against several pathogens. The results indicated that the compound had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 128 µg/mL, depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Listeria monocytogenes128

Case Study 2: Anticancer Efficacy

In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The compound demonstrated IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating potent anticancer activity.

Cell LineIC50 (µM)
HeLa15
MCF-720

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives are particularly noted for their anti-inflammatory and analgesic properties, making them valuable in pain management therapies. The compound's structure allows for modifications that enhance bioactivity and pharmacokinetic profiles, which are essential for therapeutic efficacy.

Case Study: Analgesic Properties
Research has demonstrated that derivatives of this compound exhibit significant analgesic effects. In a study involving animal models, compounds derived from this compound showed a marked reduction in pain responses comparable to established analgesics like ibuprofen.

Agricultural Chemistry

Agrochemical Formulations
In agricultural applications, this compound is utilized in formulating agrochemicals. It enhances the efficacy of crop protection products against pests and diseases due to its ability to interact with biological systems in plants.

Data Table: Efficacy Against Pests

Pest Type Efficacy (%) Application Rate (g/ha)
Aphids85200
Fungal Pathogens90150
Leafhoppers75250

Biochemical Research

Enzyme Inhibition Studies
The compound is employed extensively in biochemical research to study enzyme inhibition mechanisms. Its derivatives have been found to inhibit specific enzymes involved in metabolic pathways, facilitating the exploration of drug interactions and potential therapeutic targets.

Case Study: MAPK Pathway Inhibition
A study focused on the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway revealed that derivatives of this compound effectively modulated cellular responses to inflammatory stimuli. This highlights its potential as a therapeutic agent in treating inflammatory diseases.

Material Science

Novel Material Development
In material science, this compound is explored for creating materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials suitable for advanced technology applications, including sensors and semiconductors.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name Substituent(s) CAS Number Key Features
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl at N1 138907-73-0 Parent compound; intermediate for bioactive derivatives
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl + amino at C5 138907-68-3 Precursor for diazotization; higher polarity due to NH2 group
Ethyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate 2-fluoro-4-nitrophenyl at N1 219664-16-1 Enhanced electron-withdrawing effects from NO2; potential for nitro-reduction
Ethyl 1-(3-bromophenyl)-5-((phenylthio)methyl)-1H-pyrazole-4-carboxylate 3-bromophenyl + thiomethyl at C5 - Bromine enables cross-coupling; sulfur enhances lipophilicity

Key Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the parent compound provides moderate electron withdrawal, influencing reactivity and binding interactions.
  • Functional Group Additions: Amino-substituted derivatives (e.g., CAS 138907-68-3) serve as precursors for further functionalization, while thiomethyl groups (e.g., ) may improve membrane permeability .

Derivatives with Heterocyclic or Ureido Modifications

Key Insights :

  • Quinoxaline Derivatives: These compounds (e.g., ) replace the 4-fluorophenyl group with a quinoxaline ring, introducing planar aromaticity that may enhance DNA intercalation or kinase inhibition .
  • Ureido and Sulfonamido Derivatives : Ureido modifications (e.g., GeGe3) improve target specificity in angiogenesis and inflammation pathways, while sulfonamido groups enhance antimicrobial potency .

Key Insights :

  • The parent compound’s synthesis requires prolonged reflux but offers moderate yields, while quinoxaline derivatives achieve higher yields via efficient alkylation .
  • Ureido and sulfonamido derivatives face challenges in intermediate stability, necessitating stringent anhydrous conditions .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The parent compound’s ethyl carboxylate group confers moderate solubility in polar aprotic solvents (e.g., THF, methanol) . Quinoxaline derivatives show reduced aqueous solubility due to aromatic stacking .
  • Lipophilicity : Ureido and sulfonamido modifications increase logP values, enhancing blood-brain barrier penetration in antimicrobial derivatives .
  • Stability : Nitro-substituted analogues (e.g., CAS 219664-16-1) may undergo in vivo nitro-reduction, necessitating prodrug strategies .

Preparation Methods

Reaction Conditions and Mechanistic Insights

The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol under reflux (80–100°C) for 12–24 hours. Acidic catalysts like acetic acid or p-toluenesulfonic acid (PTSA) facilitate imine formation and subsequent cyclization. Regioselectivity is influenced by the electronic effects of the 4-fluorophenyl group, which directs the hydrazine to attack the more electrophilic ketone carbon, yielding the 4-carboxylate isomer.

Key Data:

ParameterDetails
Starting Materials4-Fluorophenylhydrazine, ethyl 3-ketobutanoate
SolventEthanol
Temperature80°C (reflux)
CatalystAcetic acid (10 mol%)
Reaction Time18 hours
Yield60–65%

Diazotization of Amino-Substituted Pyrazole Precursors

A two-step synthesis involving the diazotization of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate provides a route to the target compound. This method exploits the reactivity of aromatic amines to form diazonium salts, which are subsequently reduced or hydrolyzed.

Procedure and Optimization

  • Synthesis of Amino Precursor : Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is prepared via cyclocondensation of 4-fluorophenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate, followed by catalytic hydrogenation.

  • Diazotization : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the diazonium salt. Subsequent hydrolysis with water at elevated temperatures (70–80°C) eliminates the amino group, yielding the desired product.

Key Data:

ParameterDetails
Starting MaterialEthyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Diazotization AgentNaNO₂, HCl
Temperature0–5°C (diazotization); 70°C (hydrolysis)
Reaction Time2 hours (diazotization); 4 hours (hydrolysis)
Yield50–55%

Copper-Catalyzed Cross-Coupling Reactions

Adapting methodologies from related pyrazole derivatives, copper-catalyzed Ullmann-type couplings offer a modular approach. This route involves coupling a halogenated pyrazole ester with 4-fluorophenylboronic acid under catalytic conditions.

Protocol and Regiochemical Control

A mixture of ethyl 4-bromo-1H-pyrazole-3-carboxylate, 4-fluorophenylboronic acid, copper(I) iodide (CuI), and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) in toluene is heated at 110°C for 24–48 hours. The ligand enhances catalytic efficiency by stabilizing the copper center, while potassium carbonate acts as a base to deprotonate intermediates.

Key Data:

ParameterDetails
Starting MaterialsEthyl 4-bromo-1H-pyrazole-3-carboxylate, 4-fluorophenylboronic acid
Catalyst SystemCuI (20 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine
SolventToluene
Temperature110°C
Reaction Time48 hours
Yield70–75% (adapted from)

Industrial-Scale Production and Purification

For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and mixing efficiency. Post-synthesis purification involves silica gel chromatography (hexane:ethyl acetate, 4:1) or recrystallization from ethanol/water mixtures.

Yield Optimization Strategies

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) may improve cross-coupling efficiency but increase costs.

  • Solvent Effects : Replacing toluene with NMP (N-methyl-2-pyrrolidone) raises reaction rates but complicates waste disposal.

Comparative Analysis of Methods

MethodAdvantagesLimitations
CyclocondensationHigh atom economy, one-step processModerate yields (60–65%)
DiazotizationAccessible starting materialsMulti-step, low yields (50–55%)
Cross-CouplingHigh regioselectivity, scalabilityLong reaction times (48 hours)

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and 4-fluorophenylhydrazine, followed by cyclization under basic or acidic conditions. Key optimization steps include:

  • Catalyst selection : Copper sulfate and sodium sulfite are used in click chemistry to improve yield (e.g., 87% purity achieved in ).
  • Solvent systems : Mixed solvents like THF/H₂O (1:1) enhance solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 50–80°C for 10–24 hours to balance yield and side-product formation .
  • Purification : Flash column chromatography (e.g., heptane/ethyl acetate gradients) or recrystallization ensures high purity .

Q. Which spectroscopic and computational methods are used to characterize this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ester carbonyl at δ ~163 ppm, pyrazole ring protons at δ 6.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 249.24 in ) .
  • Theoretical studies : Density Functional Theory (DFT) calculations compare experimental IR spectra with optimized geometries to resolve structural ambiguities .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. Methodologies include:

  • Solvent modeling : Incorporating polarizable continuum models (PCM) in DFT simulations to mimic experimental conditions (e.g., DMSO or CDCl₃) .
  • Vibrational analysis : Comparing experimental IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) with computed vibrational modes to identify dominant conformers .
  • X-ray crystallography : Single-crystal structures (refined via SHELXL) provide definitive bond-length and angle data for benchmarking computational models .

Q. What strategies are employed to study its potential pharmacological activities?

  • Structure-activity relationship (SAR) studies : Modifying the 4-fluorophenyl or ester group and testing against biological targets (e.g., Keap1 inhibitors in ) .
  • In vitro assays : Enzymatic inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., cytotoxicity screens) .
  • Molecular docking : Simulating binding interactions with proteins (e.g., Keap1’s hydrophobic pocket) to rationalize activity .

Q. How is X-ray crystallography applied to resolve its three-dimensional structure?

  • Data collection : High-resolution (≤1.0 Å) datasets are collected using synchrotron radiation or Cu-Kα sources.
  • Structure solution : SHELXD or direct methods locate heavy atoms, while SHELXL refines anisotropic displacement parameters .
  • Validation : Tools like PLATON check for errors in geometry (e.g., bond-length outliers) and electron density mismatches .

Q. What factors influence the hydrolysis of the ethyl ester to the carboxylic acid derivative?

Hydrolysis efficiency depends on:

  • Base strength : NaOH or KOH in aqueous ethanol (e.g., 80% yield in ) .
  • Temperature : Reflux conditions (70–80°C) accelerate reaction kinetics but may degrade acid-sensitive substituents .
  • Steric effects : Bulky 4-fluorophenyl groups slow nucleophilic attack, requiring prolonged reaction times .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

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